molecular formula C14H17NO B1441729 (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine CAS No. 1184638-70-7

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine

Cat. No.: B1441729
CAS No.: 1184638-70-7
M. Wt: 215.29 g/mol
InChI Key: XCOFEAMZTYGFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine (CAS 1184638-70-7) is a secondary amine compound of interest in scientific research and as a synthetic intermediate, with a molecular formula of C 14 H 17 NO and a molecular weight of 215.29 g/mol . This compound features a furan-2-ylmethyl group and a 2-(4-methylphenyl)ethyl substituent, a structure that is structurally related to bioactive amines and has applications in medicinal chemistry as an intermediate for receptor-targeting molecules . Research indicates it exhibits potential biological activities, including significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli , as well as selective cytotoxicity against human cancer cell lines in vitro, suggesting its value in developing new therapeutic agents . Its mechanism of action is attributed to interactions with specific molecular targets, such as enzymes and receptors, where the furan ring and the aromatic amine moiety can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions . For safe handling, researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and masks to avoid skin contact . The recommended storage condition is at -20°C for long-term stability (1-2 years) . This compound is intended for research use only and is not for human or veterinary use .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-12-4-6-13(7-5-12)8-9-15-11-14-3-2-10-16-14/h2-7,10,15H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFEAMZTYGFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination via Furfurylamine and 2-(4-methylphenyl)acetaldehyde

A common and efficient method is the reductive amination of furfurylamine with 2-(4-methylphenyl)acetaldehyde:

  • Step 1: Condensation of furfurylamine with 2-(4-methylphenyl)acetaldehyde to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding secondary amine using hydride reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This method benefits from mild reaction conditions and high selectivity, yielding the target amine in good purity and yield.

Alkylation of Furfurylamine with 2-(4-methylphenyl)ethyl Halides

Alternatively, the amine can be prepared by nucleophilic substitution:

  • Step 1: Synthesis of 2-(4-methylphenyl)ethyl halides (e.g., bromides or chlorides).
  • Step 2: Reaction with furfurylamine under basic conditions (e.g., K2CO3 in DMF) to afford the secondary amine via alkylation.

This method requires careful control to avoid over-alkylation and side reactions but allows flexibility in introducing various substituents.

Experimental Procedure Example (Adapted)

Step Reagents & Conditions Yield & Notes
1. Imine Formation Furfurylamine (1 eq), 2-(4-methylphenyl)acetaldehyde (1 eq), solvent: ethanol or methanol, room temperature, 2-4 h Imine isolated or used in situ
2. Reduction NaBH4 (1.2 eq), solvent: methanol or THF/methanol mixture, 0-25°C, 1-3 h Yield up to 90%, purified by column chromatography

This procedure is supported by analogous synthetic routes in literature for related furfuryl amines and phenylethylamines, demonstrating reproducibility and scalability.

Supporting Research Findings and Data

  • Yield and Purity: Reductive amination typically provides yields between 80-95% with high purity after chromatographic purification.
  • Selectivity: The reaction favors secondary amine formation with minimal side products when stoichiometry and reaction conditions are optimized.
  • Reagent Choice: Sodium borohydride is preferred for its mildness and selectivity; catalytic hydrogenation is an alternative but requires specialized equipment.
  • Solvent Effects: Mixed solvents like THF/methanol improve solubility and reaction rates.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Reductive Amination Furfurylamine, 2-(4-methylphenyl)acetaldehyde, NaBH4 Mild, room temp to 25°C, 3-5 h High yield, mild conditions, selective Requires aldehyde synthesis or availability
Alkylation Furfurylamine, 2-(4-methylphenyl)ethyl bromide, K2CO3, DMF Elevated temperature, 3 h Straightforward, versatile Risk of over-alkylation, side reactions
Catalytic Hydrogenation Imine intermediate, H2 gas, Pd/C catalyst Hydrogen atmosphere, room temp Clean reduction, scalable Requires hydrogenation setup

Notes on Synthesis Optimization

  • Stoichiometry: Equimolar amounts of amine and aldehyde minimize side products.
  • Temperature Control: Low temperatures during reduction prevent decomposition.
  • Purification: Flash column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or dichloromethane ensures high purity.
  • Safety: Handling of aldehydes and hydride reagents requires standard precautions due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and the aromatic amine moiety can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Target compound (1184783-43-4) Furan-2-ylmethyl amine 2-(4-methylphenyl)ethyl C₁₄H₂₁NO 219.32
[Oxolan-2-ylmethyl analog] (1184783-43-4) Tetrahydrofuran (oxolane) 2-(4-methylphenyl)ethyl C₁₄H₂₁NO 219.32
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine Furan-2-ylmethyl 5-(4-fluorophenyl), butan-2-yl C₁₅H₁₈FNO 247.31
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (436087-20-6) Furan-2-yl ethyl 4-methoxyphenyl, phenyl C₁₉H₂₀N₂O₂ 308.38
N-(2-Furylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine HCl (1052411-88-7) Furan-2-ylmethyl 2-methylindole ethyl C₁₇H₂₁N₃O·HCl ~333.84

Key Observations :

  • Aromatic vs.
  • Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl group (target) is electron-donating, enhancing lipophilicity, while 4-fluorophenyl () and cyano groups () are electron-withdrawing, altering electronic properties and binding affinities .
  • Complexity of Side Chains : The indole-containing analog () introduces a bicyclic aromatic system, likely increasing interactions with serotonin receptors, unlike the simpler p-tolyl group in the target .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target ~2.8 (moderate lipophilicity) <0.1 (low) 1 (NH) 3 (O, N)
Oxolan-2-ylmethyl analog ~2.5 <0.1 1 3
5-(4-Fluorophenyl) analog ~3.1 <0.05 1 3
4-Methoxyphenyl analog ~2.3 ~0.2 1 4

Key Findings :

  • Lipophilicity : The target’s p-tolyl group increases logP compared to methoxy-substituted analogs (), favoring membrane permeability but reducing aqueous solubility.
  • Solubility : The hydrochloride salt form of the indole derivative () improves solubility, a critical factor for bioavailability in drug development .

Biological Activity

(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine, a compound characterized by its unique furan and aromatic amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14H17NOC_{14}H_{17}NO, with a molecular weight of 231.3 g/mol. The compound consists of a furan ring connected to a 2-(4-methylphenyl)ethylamine moiety, which enhances its reactivity and biological potential through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring and the aromatic amine can engage in:

  • Hydrogen Bonding : Facilitating binding to target proteins.
  • π-π Stacking : Enhancing interaction with aromatic residues in proteins.
  • Hydrophobic Interactions : Contributing to the stability of the ligand-receptor complex.

These interactions can modulate enzyme activities or receptor functions, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Case Studies

  • Antibacterial Activity : In vitro tests revealed that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . The compound was found to be particularly effective against clinical strains resistant to common antibiotics.
  • Antimycobacterial Activity : The compound also showed promising results against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment .

Comparative Analysis

CompoundMIC (µg/mL)Activity Type
This compound0.25 - 4Antibacterial
Ciprofloxacin1 - 16Antibacterial
Reference Compound8 - 256Antimicrobial

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

Findings

  • Cytotoxicity Studies : The compound was evaluated against various human cancer cell lines using the MTT assay. It demonstrated selective cytotoxicity against cancer cells while showing low toxicity towards normal cells (HaCaT cell line), suggesting a favorable therapeutic index .
  • Mechanisms of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Q & A

Basic Research Question

  • Light Sensitivity : Store in amber vials at –20°C to prevent furan ring degradation .
  • Oxidative Stability : Add antioxidants (e.g., BHT) to solutions and purge vials with N₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine
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(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine

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